Trisodium 2-methyl-4-(4-(4,4'-bis(4-(3-methyl-4-sulphonatoanilino)phenyl)methylene)phenylideneamino)benzenesulphonate
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Overview
Description
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is primarily used as a dye due to its intense coloration and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the sulfonation of aniline derivatives, followed by condensation reactions to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The final product is usually purified through crystallization or filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s properties.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism by which Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, altering the function or appearance of the target molecules. This binding can lead to changes in color, fluorescence, or other detectable properties, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato]chromate: Another complex dye with similar applications but different structural features.
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
Trisodium 2-methyl-4-[4-[4,4’-bis[4-(3-methyl-4-sulfonatoanilino)phenyl]methylene]phenylideneamino]benzenesulfonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its stability, intense coloration, and versatility in various applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
93904-47-3 |
---|---|
Molecular Formula |
C40H32N3Na3O9S3 |
Molecular Weight |
863.9 g/mol |
IUPAC Name |
trisodium;2-methyl-4-[4-[[4-(3-methyl-4-sulfonatoanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C40H35N3O9S3.3Na/c1-25-22-34(16-19-37(25)53(44,45)46)41-31-10-4-28(5-11-31)40(29-6-12-32(13-7-29)42-35-17-20-38(26(2)23-35)54(47,48)49)30-8-14-33(15-9-30)43-36-18-21-39(27(3)24-36)55(50,51)52;;;/h4-24,41-42H,1-3H3,(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
QMDATWYJLSWNJF-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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